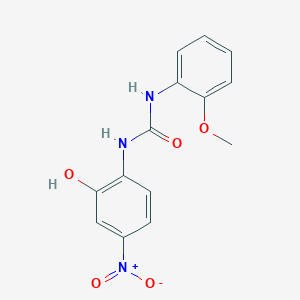
CXCR2 antagonist 8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CXCR2 antagonist 8 is a selective non-peptide antagonist of the CXC chemokine receptor 2 (CXCR2). CXCR2 is a receptor found on the surface of neutrophils and other immune cells, playing a crucial role in the recruitment and activation of these cells during inflammatory responses. This compound inhibits the binding of chemokines such as CXCL8 to CXCR2, thereby preventing the downstream signaling that leads to neutrophil chemotaxis and activation .
Preparation Methods
The synthesis of CXCR2 antagonist 8 involves several steps, including the formation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with the preparation of a substituted aromatic ring, which is then subjected to various functional group transformations to introduce the necessary substituents. The final step involves the coupling of the aromatic intermediate with a suitable amine or other nucleophile to form the desired antagonist .
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
CXCR2 antagonist 8 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents onto the aromatic ring. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted aromatic compounds .
Scientific Research Applications
CXCR2 antagonist 8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of CXCR2 antagonists and to develop new inhibitors with improved potency and selectivity.
Biology: Employed in studies investigating the role of CXCR2 in various biological processes, such as inflammation, immune cell recruitment, and cancer metastasis.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases, such as chronic obstructive pulmonary disease (COPD), rheumatoid arthritis, and certain types of cancer. .
Mechanism of Action
CXCR2 antagonist 8 exerts its effects by binding to the CXCR2 receptor and preventing the interaction of chemokines such as CXCL8 with the receptor. This inhibition blocks the downstream signaling pathways that lead to neutrophil chemotaxis and activation. The molecular targets involved in this process include various intracellular signaling molecules, such as phospholipase C beta, phosphatidylinositol-3-kinase, and small G proteins like Ras .
Comparison with Similar Compounds
CXCR2 antagonist 8 can be compared with other similar compounds, such as:
The uniqueness of this compound lies in its specific binding affinity and selectivity for CXCR2, as well as its potential therapeutic applications in a wide range of inflammatory and cancer-related conditions .
Properties
Molecular Formula |
C14H13N3O5 |
|---|---|
Molecular Weight |
303.27 g/mol |
IUPAC Name |
1-(2-hydroxy-4-nitrophenyl)-3-(2-methoxyphenyl)urea |
InChI |
InChI=1S/C14H13N3O5/c1-22-13-5-3-2-4-11(13)16-14(19)15-10-7-6-9(17(20)21)8-12(10)18/h2-8,18H,1H3,(H2,15,16,19) |
InChI Key |
KNPLCJZGNRGZAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














